1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-(2-methylphenyl)ethan-1-one
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a 1,4-diazepane ring, a triazolo[4,3-b]pyridazine ring, and a 2-methylphenyl group. These groups are common in many pharmaceuticals and could imply a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures and a variety of functional groups. These groups will influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The various functional groups present in the molecule could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on its molecular weight and structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-15-6-3-4-7-17(15)14-20(27)25-11-5-10-24(12-13-25)19-9-8-18-22-21-16(2)26(18)23-19/h3-4,6-9H,5,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWVZLSGXCQYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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